Cas no 3693-08-1 (1,5-Dihydro-benzoe1,4oxazepin-2-one)

1,5-Dihydro-benzoe1,4oxazepin-2-one structure
3693-08-1 structure
Product name:1,5-Dihydro-benzoe1,4oxazepin-2-one
CAS No:3693-08-1
MF:C9H9NO2
Molecular Weight:163.17326
MDL:MFCD11041283
CID:1028752
PubChem ID:15887754

1,5-Dihydro-benzoe1,4oxazepin-2-one 化学的及び物理的性質

名前と識別子

    • 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
    • 3693-08-1
    • CS-0237986
    • SCHEMBL1762231
    • 1,2,3,4-tetrahydro-2-oxo-4,1-benzoxazepine
    • 3,5-DIHYDRO-1H-4,1-BENZOXAZEPIN-2-ONE
    • AKOS006307308
    • EN300-188712
    • DTXSID80579143
    • 1,5-dihydro-4,1-benzoxazepin-2(3H)-one
    • BS-37920
    • 1,5-dihydro-4,1-benzoxazepin-2-one
    • 1,5-Dihydro-benzo[e][1,4]oxazepin-2-one
    • 1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
    • PBQINQSJWPGZAX-UHFFFAOYSA-N
    • DB-228464
    • G11599
    • 1,5-Dihydrobenzo[e][1,4]oxazepin-2-one
    • 1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one
    • MFCD11041283
    • 1,5-Dihydro-benzoe1,4oxazepin-2-one
    • MDL: MFCD11041283
    • インチ: InChI=1S/C9H9NO2/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)
    • InChIKey: PBQINQSJWPGZAX-UHFFFAOYSA-N
    • SMILES: O=C1COCC2=CC=CC=C2N1

計算された属性

  • 精确分子量: 163.063328530g/mol
  • 同位素质量: 163.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 181
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • XLogP3: 0.9

1,5-Dihydro-benzoe1,4oxazepin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D268460-100mg
1,5-Dihydro-benzo[e][1,4]oxazepin-2-one
3693-08-1
100mg
$ 385.00 2022-06-05
Enamine
EN300-188712-0.1g
1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
3693-08-1 95%
0.1g
$30.0 2023-09-18
Alichem
A019097755-5g
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
3693-08-1 95%
5g
$931.95 2023-09-02
abcr
AB472527-1 g
1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
3693-08-1
1g
€230.10 2023-07-18
Apollo Scientific
OR928769-1g
1,5-Dihydro-benzo[e][1,4]oxazepin-2-one
3693-08-1 95%
1g
£370.00 2025-02-21
Enamine
EN300-188712-0.5g
1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
3693-08-1 95%
0.5g
$69.0 2023-09-18
Enamine
EN300-188712-5.0g
1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
3693-08-1 95%
5g
$296.0 2023-06-01
Chemenu
CM154767-5g
1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one
3693-08-1 95%
5g
$800 2021-06-09
Enamine
EN300-188712-0.25g
1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
3693-08-1 95%
0.25g
$44.0 2023-09-18
Enamine
EN300-188712-5g
1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
3693-08-1 95%
5g
$296.0 2023-09-18

1,5-Dihydro-benzoe1,4oxazepin-2-oneに関する追加情報

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one: A Comprehensive Overview

The compound with CAS No. 3693-08-1, known as 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one, is a unique heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This molecule belongs to the class of oxazepines, which are seven-membered ring compounds containing one oxygen and one nitrogen atom. The presence of the benzo fused ring system further adds complexity to its structure, making it a subject of interest for researchers exploring novel drug candidates.

The structural features of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one include a bicyclic system where the oxazepine ring is fused with a benzene ring at positions e and 1. This fusion creates a strained yet stable framework that has been implicated in various biological activities. The compound's dihydro nature indicates the presence of two adjacent saturated carbon atoms, which can influence its pharmacokinetics and bioavailability.

Recent studies have highlighted the potential of this compound as a scaffold for drug discovery. Its unique structure allows for easy modification at various positions, enabling researchers to explore its versatility in medicinal chemistry. For instance, substitutions at the 3- and 5-positions of the benzene ring can lead to altered pharmacological profiles, making it a valuable tool for designing ligands targeting specific biological pathways.

One of the most promising applications of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one lies in its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This finding positions it as a potential lead compound for the development of non-steroidal anti-inflammatory drugs (NSAIDs), a class of medications widely used for pain management and inflammation.

Moreover, investigations into the neuropharmacological properties of this compound have revealed its ability to modulate neurotransmitter systems, particularly the serotonin and dopamine pathways. These findings suggest that it may hold promise as a candidate for treating central nervous system disorders such as depression, anxiety, and schizophrenia. The modulation of these pathways is a well-established strategy in drug discovery, and the unique profile of this compound makes it an intriguing subject for further exploration.

Another area of research has focused on the synthesis and structural optimization of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one. Chemists have explored various synthetic routes to improve the efficiency and scalability of its production. For instance, the use of transition metal catalysts in intramolecular cyclization reactions has been shown to enhance yields while minimizing byproduct formation. Such advancements are crucial for translating laboratory discoveries into viable pharmaceutical products.

Recent advances in computational chemistry have also contributed to our understanding of this compound's molecular interactions. Molecular docking studies have provided insights into how the molecule binds to target proteins, such as COX enzymes and neurotransmitter receptors. These studies not only validate the compound's potential but also guide further modifications to optimize its binding affinity and selectivity.

Despite its promising attributes, challenges remain in fully harnessing the therapeutic potential of CAS No. 3693-08-1. Issues such as solubility, metabolic stability, and toxicity need to be addressed through iterative optimization of the compound's structure. Collaborative efforts between medicinal chemists, pharmacologists, and biotechnologists will be essential in overcoming these hurdles.

Looking ahead, the future of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one as a therapeutic agent appears promising. Its unique structure, combined with its demonstrated biological activities, positions it as a valuable contributor to the drug discovery pipeline. As research continues to unravel its potential, this compound is poised to make significant contributions to the treatment of inflammation, neurodegenerative diseases, and other conditions.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:3693-08-1)1,5-Dihydro-benzoe1,4oxazepin-2-one
A1157414
Purity:99%
はかる:5g
Price ($):267.0